Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H23Cl3N2O3S and its molecular weight is 441.79. The purity is usually 95%.
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Biological Activity
Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
The compound is synthesized through a multi-step process involving the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with various amines and acylating agents. The presence of the trichloroisobutyramidoethyl moiety is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄Cl₃N₃O₂S |
Molecular Weight | 392.69 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not specified |
2.1 Antitumor Activity
Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant antitumor properties. This compound has shown promising results in inhibiting tumor cell growth.
Case Study : A study evaluated the compound's cytotoxicity against various cancer cell lines using the MTT assay. The results indicated an IC50 value ranging from 23.2 to 49.9 μM for the most active derivatives, suggesting moderate to high efficacy against tumor cells .
Table 2: Antitumor Activity Results
Compound | IC50 (μM) |
---|---|
Ethyl 2-((trichloro)amido) | 23.2 - 49.9 |
Control (5-FU) | 15.0 |
Other derivatives | 52.9 - 95.9 |
The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies suggest that it may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .
3.1 Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Study Findings : In vitro assays showed that the compound had a minimum inhibitory concentration (MIC) below 100 μM against several bacterial strains .
Table 3: Antimicrobial Activity
Pathogen | MIC (μM) |
---|---|
Staphylococcus aureus | <50 |
Escherichia coli | <100 |
Mycobacterium tuberculosis | <200 |
Properties
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl3N2O3S/c1-4-25-15(24)12-10-7-5-6-8-11(10)26-14(12)22-16(17(18,19)20)21-13(23)9(2)3/h9,16,22H,4-8H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVOIILPPLAFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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